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molecular formula C7H9NO3 B8599685 2-(4-Oxoazetidin-2-yl)ethenyl acetate CAS No. 64066-58-6

2-(4-Oxoazetidin-2-yl)ethenyl acetate

Cat. No. B8599685
M. Wt: 155.15 g/mol
InChI Key: OZTDSHAYQBLEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04707547

Procedure details

A mixture of 4-(2-acetoxyvinyl)-azetidin-2-one (3.00 g), 10% Pd/C (0.15 g) and ethylacetate(EtOAc) (120 ml) is hydrogenated in a 500 ml glass bomb on a Parr shaker at an initial pressure of 39 psi. After shaking 10 mins (final pressure of 20 psi), the mixture is filtered through a pad of MgSO4 to remove the catalyst. The filtrate is concentrated in vacuo and the residue stripped with anhydrous benzene to provide 4-(2-acetoxyethyl)-azetidin-2-one (3.098 g) as a clear oil: ir(neat) 3.01, 5.66, 5.75, 7.28, 8.05, and 9.61 cm-1 ; nmr(CDCl3) δ1.95 (m, 2), 2.07 (s, 3), 2.60 (m, 1), 3.12 (m, 1), 3.70 (m, 1), 4.15 (m, 2), and 6.77 (br s, 1).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylacetate(EtOAc)
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One
[Compound]
Name
glass
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH:6][CH:7]1[NH:10][C:9](=[O:11])[CH2:8]1)(=[O:3])[CH3:2]>[Pd]>[C:1]([O:4][CH2:5][CH2:6][CH:7]1[NH:10][C:9](=[O:11])[CH2:8]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)OC=CC1CC(N1)=O
Name
ethylacetate(EtOAc)
Quantity
120 mL
Type
reactant
Smiles
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
glass
Quantity
500 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After shaking 10 mins (final pressure of 20 psi), the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered through a pad of MgSO4
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OCCC1CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.098 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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